![molecular formula C16H14N4O3S B2606425 3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1706295-18-2](/img/structure/B2606425.png)
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A significant area of research involving this compound is its synthesis for antimicrobial applications. Studies have shown that derivatives of quinazolin-4(3H)-one, including those with azetidinone and thiazolidinone rings, exhibit notable antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions, including the condensation of Schiff bases and cyclization reactions, and have been tested against a range of bacterial and fungal strains, showing promising results in vitro.
For instance, Patel et al. (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antimicrobial activity, finding that compounds with chloro and methoxy groups exhibited significant antimicrobial properties (Patel & Patel, 2011). Similarly, Sharma and Saxena (2014) synthesized azetidinyl-quinolines and thiazolidinylquinolines, demonstrating their efficacy as antibacterial agents against various bacterial strains (Sharma & Saxena, 2014).
Antiparkinsonian Potential
Research has also explored the potential antiparkinsonian properties of quinazolin-4(3H)-one derivatives. Kumar et al. (2012) prepared compounds by reacting amantadinyl-quinazolin-4(3H)-ones with various substituted aromatic aldehydes and found that some derivatives exhibited promising antiparkinsonian activity, highlighting the compound's potential in developing treatments for Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Inhibitors Against Malaria
Another intriguing application is the synthesis of quinazolin-2,4-dione hybrid molecules as potential inhibitors against malaria. Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs and performed in silico molecular docking studies to analyze their interaction with Plasmodium falciparum dihydroorotate dehydrogenase, showing that some compounds exhibited high binding affinity, suggesting their potential as antimalarial agents (Abdelmonsef et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting that this compound may have a similar range of targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, potentially leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Similar compounds have been found to have a range of pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been found to be influenced by a range of environmental factors, suggesting that this compound may be similarly affected .
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(19-7-11(8-19)23-16-17-5-6-24-16)9-20-10-18-13-4-2-1-3-12(13)15(20)22/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGQJEQWNGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)quinazolin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.